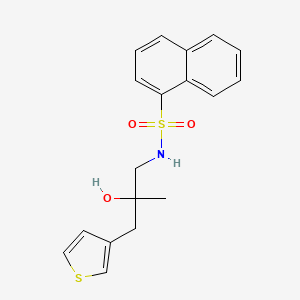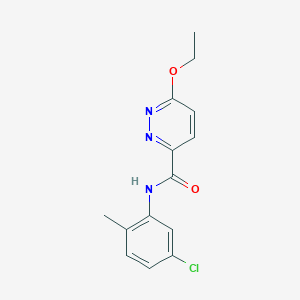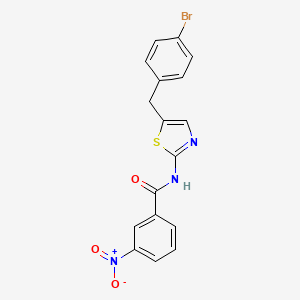![molecular formula C19H27NO5 B2989930 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 1707602-52-5](/img/structure/B2989930.png)
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid is a synthetic organic compound known for its potential in various scientific applications. This compound belongs to the family of piperidine derivatives, which are often used in pharmaceutical research due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps:
Starting Material: : 4-(3-methoxyphenyl)piperidine.
Protecting Group Addition: : The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring.
Acylation: : The protected piperidine is then subjected to acylation with bromoacetic acid, leading to the final product.
Industrial Production Methods: On an industrial scale, the synthesis follows similar routes but is optimized for larger quantities. This involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : It can be oxidized to introduce additional functional groups, increasing its reactivity.
Reduction: : Selective reduction of certain parts of the molecule can modify its properties.
Substitution: : Various substitution reactions can be carried out to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophilic substitution reactions often use reagents like sodium hydride.
Major Products Formed: Depending on the reaction, products can range from more functionalized piperidine derivatives to complex ring structures, enhancing the molecule's bioactivity.
科学的研究の応用
This compound has multiple scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: : Investigated for therapeutic uses, particularly in central nervous system disorders.
Industry: : Utilized in the synthesis of complex molecules for drug development.
作用機序
The mechanism of action depends on the specific derivative of this compound. Generally, it can interact with molecular targets like receptors or enzymes, altering their activity. Pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes crucial for disease progression.
類似化合物との比較
Similar compounds include other piperidine derivatives:
4-Phenylpiperidine: : Known for its analgesic properties.
3,4-Methylenedioxypyrovalerone (MDPV): : A potent psychoactive substance.
1-Benzylpiperidine: : Investigated for its stimulant effects.
The uniqueness of 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid lies in its specific functional groups that can be selectively modified, providing a versatile scaffold for further chemical exploration.
And there you have it. If there's anything more specific you'd like to dive into, just let me know.
特性
IUPAC Name |
2-[4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,13-16(21)22)14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUAMNNWOSGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid](/img/structure/B2989847.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2989848.png)












